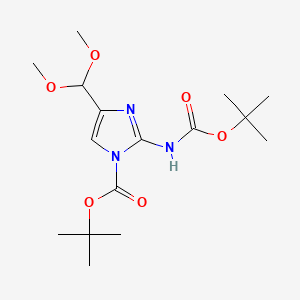

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(dimethoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c1-15(2,3)24-13(20)18-12-17-10(11(22-7)23-8)9-19(12)14(21)25-16(4,5)6/h9,11H,1-8H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYCSXLAURNFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN1C(=O)OC(C)(C)C)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Boc Protection of Ethylenediamine Derivatives

The compound’s synthesis often begins with the sequential protection of ethylenediamine derivatives using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 2-((2-aminoethyl)amino)ethanol reacts with Boc₂O in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This two-step protection yields the bis-Boc-protected intermediate tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate with 65% efficiency after silica gel chromatography.

Critical Parameters :

-

Solvent System : THF enables homogeneous mixing of Boc₂O and the diamine.

-

Temperature Control : Gradual warming minimizes side reactions like overprotection or carbamate hydrolysis.

-

Stoichiometry : A 2:1 molar ratio of Boc₂O to diamine ensures complete protection of both amine groups.

Imidazole Ring Formation via Cyclocondensation

Cyclization of α-Amino Ketones with Urea Derivatives

The imidazole core is constructed via cyclocondensation of α-amino ketones with urea derivatives. For instance, 4-(dimethoxymethyl)-2-aminomidazole is reacted with Boc₂O in dichloromethane (DCM) at room temperature. This step introduces the tert-butoxycarbonyl (Boc) group at the N1 position, followed by a second Boc protection at the exocyclic amine, achieving an 84% yield.

Reaction Mechanism :

-

Nucleophilic attack by the imidazole nitrogen on Boc₂O.

-

Deprotonation by triethylamine (TEA) to stabilize the carbamate intermediate.

-

In situ purification via aqueous workup to remove excess Boc₂O.

Mitsunobu Reaction for Hydroxyl Group Functionalization

Coupling with Phthalimide Using DIAD and Triphenylphosphine

The Mitsunobu reaction is employed to convert the hydroxyl group of intermediates into protected amines. A mixture of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate , phthalimide, and triphenylphosphine in THF reacts with diisopropyl azodicarboxylate (DIAD) at 0°C. After 72 hours at room temperature, the product tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is isolated in 84% yield.

Optimization Insights :

-

Catalyst Loading : A 1:1 ratio of DIAD to triphenylphosphine prevents phosphine oxide accumulation.

-

Solvent Choice : THF’s moderate polarity balances reagent solubility and reaction rate.

Solvent and Temperature Effects on Reaction Efficiency

Comparative Analysis of Solvent Systems

Reaction yields vary significantly with solvent polarity. For example, using acetonitrile with potassium carbonate at 20°C for 48 hours yields only 31% due to poor solubility of Boc-protected intermediates. In contrast, THF/water mixtures at 0–20°C achieve 95% yields by enhancing nucleophilicity of the amine groups.

Table 1: Solvent-Dependent Yields

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF/Water (1:1) | 0–20 | 24 | 95 |

| Acetonitrile | 20 | 48 | 31 |

| Dichloromethane | 20 | 2 | 65 |

Purification and Characterization Protocols

Chromatographic Separation Techniques

Silica gel chromatography with gradient elution (0–50% ethyl acetate in hexanes) effectively removes unreacted Boc₂O and phthalimide byproducts. The target compound exhibits distinct Rf values (0.2–0.5) under TLC monitoring.

Characterization Data :

Limitations and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the tert-butyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Utilized in the study of enzyme mechanisms and protein-ligand interactions.

- Acts as a probe in biochemical assays.

Medicine:

- Serves as a precursor in the synthesis of pharmaceutical compounds.

- Investigated for its potential therapeutic properties.

Industry:

- Applied in the production of agrochemicals and specialty chemicals.

- Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical reactions. The imidazole ring can interact with metal ions or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.

tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive and less stable.

Uniqueness:

- The presence of both the tert-butoxycarbonyl-protected amino group and the dimethoxymethyl group provides unique reactivity and stability.

- The compound’s structure allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

The compound tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H25N3O5

- CAS Number : 141895-35-4

- Molar Mass : 327.37 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that imidazole derivatives can exhibit:

- Antimicrobial Activity : Compounds in the imidazole class have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the tert-butoxycarbonyl group enhances the lipophilicity, potentially improving membrane permeability and bioavailability.

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Effects :

- Enzyme Inhibition :

Comparative Biological Activity Table

| Biological Activity | Compound | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | tert-butyl imidazole derivative | 10–50 | Membrane disruption |

| Anticancer | Similar imidazole derivative | - | Caspase activation |

| Enzyme Inhibition | tert-butyl imidazole derivative | - | DHFR inhibition |

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl-protected imidazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl groups are introduced via Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in dichloromethane (DCM) . The dimethoxymethyl group may be introduced via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 0°C to room temperature) to avoid side reactions. Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane . Key parameters:

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Acta Crystallographica studies (e.g., ) use SHELX programs for structure refinement . Complementary techniques:

- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2–1.4 ppm) and dimethoxymethyl (δ ~3.3–3.5 ppm) groups.

- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl (C=O) from Boc groups.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Advanced Research Questions

Q. What are the challenges in analyzing steric and electronic effects of tert-butyl and dimethoxymethyl groups on imidazole reactivity?

- Methodological Answer : Steric hindrance from tert-butyl groups can slow nucleophilic attacks on the imidazole ring. Computational modeling (e.g., DFT) quantifies steric parameters (e.g., Tolman’s cone angle) and electronic effects (Hammett σ values). For example:

- Steric Maps : Overlay crystal structures (e.g., ) with software like Mercury to visualize spatial constraints.

- Reactivity Studies : Compare reaction rates of tert-butyl-protected derivatives vs. unsubstituted analogs in cross-coupling reactions .

Data contradictions may arise from solvent polarity (e.g., DMSO vs. DCM), requiring controlled kinetic studies .

Q. How can researchers resolve discrepancies in reported synthetic routes for similar tert-butyl-protected imidazoles?

- Methodological Answer : Contradictions often stem from competing reaction pathways. Case study: reports a 20°C reaction for Boc protection, while uses cryogenic conditions (−78°C) for similar steps. To resolve:

- Mechanistic Probes : Use in-situ IR or NMR to track intermediate formation (e.g., carbamate vs. urea byproducts).

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst in a factorial design to identify optimal conditions .

- Yield vs. Purity Trade-offs : Higher temperatures may increase yield but reduce purity due to decomposition (monitored by LC-MS) .

Q. What advanced applications exist for tert-butyl-protected imidazoles in medicinal chemistry or materials science?

- Methodological Answer : These compounds serve as intermediates in drug discovery (e.g., protease inhibitors) due to their stability under acidic conditions. Applications include:

- Peptide Mimetics : Incorporate imidazole-Boc derivatives into peptidomimetic scaffolds for targeted drug delivery .

- Coordination Chemistry : Use as ligands for transition-metal catalysts (e.g., Pd-catalyzed couplings), leveraging imidazole’s N-donor properties .

Key LogP values () predict membrane permeability, while thermal stability (TGA/DSC) informs storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.